[(1,6-Dibromo-2-naphthyl)oxy]acetic acid
Description
Contextual Significance of Aryloxyacetic Acid Scaffolds in Contemporary Chemical Research
Aryloxyacetic acids represent a significant class of organic compounds characterized by an acetic acid moiety linked to an aromatic ring through an ether bond. This structural motif is the foundation for a wide array of molecules with notable biological activities. For instance, certain aryloxyacetic acid derivatives are known to act as multi-target agents, potentially offering therapeutic strategies for complex diseases. google.com The versatility of the aryloxyacetic acid scaffold allows for systematic structural modifications, enabling researchers to fine-tune the physicochemical and biological properties of the resulting compounds. This has led to their investigation in various fields, including medicinal chemistry and materials science. The development of new synthetic methodologies and the exploration of novel derivatives continue to expand the chemical space and potential applications of this important class of compounds. frontiersin.org
The Role of Halogenated Naphthalene (B1677914) Moieties in Modern Organic and Medicinal Chemistry
The naphthalene ring system, a bicyclic aromatic hydrocarbon, is a prevalent core structure in numerous biologically active compounds and functional materials. nih.govchemicalbook.comresearchgate.net Its larger, more lipophilic nature compared to a simple benzene (B151609) ring allows for enhanced interactions with biological targets. The introduction of halogen atoms, such as bromine, onto the naphthalene scaffold can profoundly influence the molecule's properties. Halogenation can modulate electronic effects, lipophilicity, and metabolic stability, often leading to enhanced biological activity or novel material characteristics. researchgate.net Dibrominated naphthalenes, for example, are crucial intermediates in the synthesis of a variety of complex organic molecules, including pharmaceuticals and materials with specific optical and electronic properties. nih.gov The regioselective synthesis of these halogenated naphthalenes is an active area of research, as the position of the halogen atoms can dramatically alter the compound's function. bldpharm.com
Rationale for Academic Inquiry into [(1,6-Dibromo-2-naphthyl)oxy]acetic acid as a Model Compound
The specific compound, this compound, combines the key features of both aryloxyacetic acids and halogenated naphthalenes. Its structure presents a compelling case for academic investigation as a model system. The presence of two bromine atoms at defined positions on the naphthalene ring allows for the systematic study of how halogenation impacts the properties of naphthyloxyacetic acids.
The rationale for its study can be broken down as follows:
Probing Structure-Activity Relationships: By comparing the properties of this compound to its non-brominated parent compound, (2-naphthyloxy)acetic acid, researchers can gain insights into the role of halogen bonding and electronic effects on molecular interactions and potential biological activity.
Synthetic Methodology Development: The synthesis of this compound presents a multi-step challenge, requiring the selective bromination of a naphthalene precursor followed by etherification. Developing efficient and high-yielding synthetic routes to this and related compounds is a valuable endeavor in organic chemistry.
Intermediate for Further Functionalization: The bromine atoms on the naphthalene ring serve as versatile handles for further chemical modification through cross-coupling reactions, allowing for the creation of a library of more complex derivatives with potentially novel properties.
While specific research on the biological activity of this compound is not widely published, its structural components suggest potential applications that could be explored, drawing parallels from the known activities of related compound classes.
Overview of Advanced Research Methodologies Applicable to Novel Organic Compounds
The characterization of a novel organic compound like this compound relies on a suite of advanced analytical techniques to elucidate its structure, purity, and properties. These methodologies are indispensable in modern chemical research.
Spectroscopic Techniques are fundamental for determining the molecular structure. researchgate.netcardiff.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity and chemical environment of each atom. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are crucial for unambiguously assigning the complex spectra of substituted aromatic compounds. researchgate.net
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation patterns, which can help to confirm the structure. researchgate.netcardiff.ac.uk High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula. researchgate.net
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the carboxylic acid and ether linkages, by detecting their characteristic vibrational frequencies. cardiff.ac.uk
UV-Visible Spectroscopy: Can be used to study the electronic transitions within the conjugated naphthalene ring system. cardiff.ac.uk
Chromatographic Techniques are essential for the separation, purification, and purity assessment of organic compounds. researchgate.net
High-Performance Liquid Chromatography (HPLC): Widely used to separate the target compound from reaction byproducts and starting materials, as well as to determine its purity.
Gas Chromatography (GC): Suitable for the analysis of volatile derivatives of the compound.
These techniques, often used in combination (e.g., GC-MS, LC-MS), provide a comprehensive characterization of novel organic molecules, ensuring their identity and purity for further investigation. researchgate.netgoogle.com
Interactive Data Tables
Table 1: Physicochemical Properties of Related Naphthalene Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |
| 2-Naphthoxyacetic acid | C₁₂H₁₀O₃ | 202.21 | 156 | 2.53 |
| 1,6-Dibromo-2-naphthol (B94854) | C₁₀H₆Br₂O | 301.96 | Not available | 4.2 |
Data sourced from PubChem google.comnih.gov
Table 2: Spectroscopic Data for 2-Naphthoxyacetic acid (for comparison)
| Technique | Key Signals |
| GC-MS | m/z peaks at 202, 115, 127 |
| Positive Mode MS-MS | Top 5 peaks: 155.0604, 127.0543, 128.0621, 95.0492 |
| LC-MS (Positive ESI) | Precursor m/z: 203.0703 [M+H]⁺ |
Data sourced from PubChem nih.gov
Detailed Research Findings
While specific research on this compound is limited, a plausible synthetic route can be proposed based on established chemical transformations of related compounds. The synthesis would likely begin with the preparation of the precursor, 1,6-dibromo-2-naphthol.
The synthesis of 1,6-dibromo-2-naphthol from 2-naphthol (B1666908) (also known as β-naphthol) is a known process. It typically involves the direct bromination of 2-naphthol. A patent describes an improved method for this reaction, carrying it out in an organic solvent at a controlled temperature to ensure the desired product precipitates and can be easily separated.
Once 1,6-dibromo-2-naphthol is obtained, the subsequent step would be the etherification of the hydroxyl group to introduce the acetic acid moiety. This is a classic Williamson ether synthesis, where the naphthol is treated with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a nucleophilic naphthoxide ion, which then displaces the halide from the haloacetic acid to form the desired ether linkage. A patent for the synthesis of naphthaleneacetic acid describes a high-temperature reaction between naphthalene and chloroacetic acid in the presence of a potassium bromide catalyst. While this is a different reaction, it highlights the conditions that can be employed for forming acetic acid derivatives of naphthalene.
The final product, this compound, would then need to be purified, typically by recrystallization or chromatography, and its structure confirmed using the advanced analytical techniques described previously.
Structure
3D Structure
Properties
Molecular Formula |
C12H8Br2O3 |
|---|---|
Molecular Weight |
360.00 g/mol |
IUPAC Name |
2-(1,6-dibromonaphthalen-2-yl)oxyacetic acid |
InChI |
InChI=1S/C12H8Br2O3/c13-8-2-3-9-7(5-8)1-4-10(12(9)14)17-6-11(15)16/h1-5H,6H2,(H,15,16) |
InChI Key |
HQAXQAFZOAMRCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)OCC(=O)O)C=C1Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,6 Dibromo 2 Naphthyl Oxy Acetic Acid
Retrosynthetic Analysis and Strategic Precursor Identification for the Target Compound
Retrosynthetic analysis is a cornerstone of synthetic organic chemistry, providing a logical framework for dissecting a target molecule into simpler, commercially available, or easily synthesized precursors. For [(1,6-Dibromo-2-naphthyl)oxy]acetic acid, the primary disconnection points are the ether linkage and the carbon-bromine bonds on the naphthalene (B1677914) ring.
The most logical retrosynthetic disconnection is at the ether oxygen, breaking the aryl-oxygen bond. This leads to two key precursors: 1,6-dibromo-2-naphthol (B94854) and a two-carbon synthon bearing a carboxylic acid group, such as chloroacetic acid or a related derivative. This disconnection is strategically sound as it simplifies the molecule into a functionalized naphthalene core and a simple aliphatic chain.
A further disconnection of the 1,6-dibromo-2-naphthol precursor involves the two bromine atoms. This suggests that the synthesis could originate from 2-naphthol (B1666908), a readily available starting material. The challenge then lies in the regioselective introduction of bromine atoms at the 1 and 6 positions of the naphthalene ring. Therefore, the key strategic precursors identified are 2-naphthol and a suitable two-carbon carboxylic acid synthon.
Key Precursors Identified through Retrosynthetic Analysis:
| Precursor | Chemical Structure | Role in Synthesis |
| 2-Naphthol | C₁₀H₈O | The foundational naphthalene core. |
| Chloroacetic acid | C₂H₃ClO₂ | Provides the acetic acid moiety. |
| Brominating Agent (e.g., Br₂) | Br₂ | For the introduction of bromine substituents. |
Development and Optimization of Efficient Synthetic Pathways for this compound
The synthesis of this compound hinges on three critical transformations: the formation of the aryl-oxygen ether linkage, the regioselective bromination of the naphthalene core, and the introduction of the carboxylic acid functionality.
The Williamson ether synthesis is a classic and widely employed method for forming ether linkages. wikipedia.orgbyjus.com This S_N2 reaction typically involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of synthesizing this compound, the phenoxide of 1,6-dibromo-2-naphthol would act as the nucleophile, attacking an electrophilic two-carbon species like an ester of chloroacetic acid.
The reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the hydroxyl group of the naphthol, forming the more nucleophilic phenoxide. byjus.com The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide often being used to facilitate the reaction. byjus.com Laboratory yields for the Williamson ether synthesis typically range from 50-95%. wikipedia.orgbyjus.com
General Reaction Scheme for Williamson Ether Synthesis:
Where R is the aryl group (1,6-dibromo-2-naphthyl), and R'-X is the alkyl halide (e.g., ethyl chloroacetate).
The regioselective bromination of naphthalene and its derivatives can be challenging due to the potential for the formation of multiple isomers. cardiff.ac.uk Direct bromination of 2-naphthol with molecular bromine can lead to a mixture of mono-, di-, and poly-substituted products. slideshare.net
A common strategy to achieve the desired 1,6-dibromo substitution pattern involves a two-step process. First, 2-naphthol is brominated to yield 1-bromo-2-naphthol. This can be achieved using reagents like sodium bromide and oxone. slideshare.net Subsequently, the second bromine atom is introduced at the 6-position. The synthesis of 6-bromo-2-naphthol (B32079) from 2-naphthol has been demonstrated, involving the formation of 1,6-dibromo-2-naphthol as an intermediate, which is then reduced. youtube.com An improved process for preparing 1,6-dibromo-2-naphthol involves the bromination of β-naphthol in an organic solvent at a controlled temperature. google.com
Controlling the reaction conditions, such as temperature, solvent, and the choice of brominating agent, is paramount to maximizing the yield of the desired 1,6-dibromo isomer. The use of catalysts can also influence the regioselectivity of the bromination. For example, the bromination of naphthalene over KSF clay has been shown to produce specific tetrabromonaphthalenes. cardiff.ac.uk
The final step in the synthesis is the introduction of the carboxylic acid group. A common approach is to use an alkyl haloacetate, such as ethyl chloroacetate (B1199739) or methyl bromoacetate, in the Williamson ether synthesis. This directly installs the ester of the desired acetic acid derivative. The final step would then be the hydrolysis of the ester to the free carboxylic acid, which can typically be achieved under acidic or basic conditions.
In some cases, protective group chemistry may be necessary to prevent unwanted side reactions. For instance, if the carboxylic acid itself is used in the etherification step, it would need to be protected to avoid reacting with the base. However, the use of an ester of the haloacetic acid circumvents this issue. The synthesis of related naphthalenecarboxylic acids has been achieved through various methods, including the carboxylation of bromonaphthalenes. google.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. derpharmachemica.comyoutube.com The synthesis of various organic compounds, including those with ether linkages and carboxylic acid functionalities, has been successfully achieved using microwave assistance. derpharmachemica.comnih.govnih.gov This technique could potentially be applied to both the etherification and bromination steps in the synthesis of this compound.
Phase-Transfer Catalysis (PTC): The Williamson ether synthesis can be significantly enhanced by the use of phase-transfer catalysts, especially in industrial applications. wikipedia.orgbyjus.com These catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of the alkoxide or phenoxide from an aqueous or solid phase to an organic phase where the alkyl halide is dissolved. wikipedia.orgrsc.orgyoutube.com This increases the reaction rate and allows for milder reaction conditions. The use of a static Pickering interfacial catalysis system has also been shown to be highly effective for Williamson reactions. rsc.org
Comparison of Conventional vs. Advanced Synthetic Techniques:
| Technique | Advantages | Potential Application in Synthesis |
| Conventional Heating | Well-established, simple setup. | All reaction steps. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficient. youtube.com | Etherification, Bromination. derpharmachemica.comresearchgate.net |
| Phase-Transfer Catalysis | Increased reaction rates, milder conditions, suitable for immiscible reactants. wikipedia.orgyoutube.com | Williamson Ether Synthesis. byjus.comrsc.org |
Investigation of Stereoselective Synthesis and Chiral Resolution Strategies (if applicable to specific structural features)
The molecular structure of this compound does not possess any chiral centers. The naphthalene core is planar, and the acetic acid side chain is freely rotating. Therefore, the molecule is achiral and does not exist as enantiomers or diastereomers. As a result, stereoselective synthesis and chiral resolution strategies are not applicable to the synthesis of this particular compound. While stereoselective synthesis is a critical consideration for many chiral molecules, including some substituted naphthyl derivatives and compounds with chiral side chains, it is not a relevant factor for the target compound of this article. mdpi.comnih.govresearchgate.net
Advanced Purification, Isolation, and Crystallization Protocols for Research Purity
The isolation and purification of this compound to a standard suitable for exacting research applications, such as analytical standard preparation or single-crystal X-ray diffraction, necessitates the use of advanced and meticulously controlled protocols. The crude product obtained from the Williamson ether synthesis, while potentially of high yield, will invariably contain unreacted starting materials, by-products, and residual solvents. Achieving research-grade purity, often defined as >99.5%, requires a multi-step purification strategy.
Following the initial workup of the reaction mixture, which typically involves acidification to precipitate the crude carboxylic acid, followed by filtration and washing with water to remove inorganic salts and water-soluble impurities, more advanced techniques are employed. These methods are designed to separate the target compound from structurally similar organic impurities.
Initial Purification via Extraction
A common primary purification step involves liquid-liquid extraction. The crude solid is dissolved in a suitable organic solvent, such as ethyl acetate, and washed sequentially with aqueous solutions. A wash with a saturated sodium bicarbonate solution can remove any remaining acidic impurities that are more acidic than the target compound. Conversely, washing with a dilute acid solution can remove any basic impurities. A final wash with brine (saturated aqueous sodium chloride solution) is often used to reduce the amount of dissolved water in the organic phase before drying with an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.
Column Chromatography
For the removal of closely related impurities, column chromatography is an indispensable technique. The choice of stationary phase and eluent system is critical for achieving optimal separation.
Stationary Phase: Silica (B1680970) gel is the most commonly used adsorbent for the purification of polar compounds like carboxylic acids. The slightly acidic nature of silica gel is generally compatible with the target molecule.
Eluent System: A gradient elution is typically more effective than an isocratic system for separating a mixture with a range of polarities. The elution can be started with a non-polar solvent, such as hexane, and the polarity of the mobile phase is gradually increased by the addition of a more polar solvent, like ethyl acetate. A small amount of acetic acid is often added to the eluent system to suppress the ionization of the carboxylic acid on the silica gel, which can otherwise lead to peak tailing and poor separation.
The fractions collected from the column are analyzed by a suitable method, such as thin-layer chromatography (TLC), to identify those containing the pure product.
Recrystallization for Final Polishing
Recrystallization is the definitive method for achieving high crystalline purity. The selection of an appropriate solvent or solvent system is the most critical factor in this process. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
For this compound, a mixed solvent system is often required to achieve the desired solubility profile. Common solvent systems for the recrystallization of aryloxyacetic acids include:
Ethanol/Water
Methanol (B129727)/Water
Toluene (B28343)/Hexane
Dichloromethane (B109758)/Hexane
The process involves dissolving the compound in the minimum amount of the hot solvent system and then allowing it to cool slowly and undisturbed. This slow cooling promotes the formation of well-defined crystals, excluding impurities from the crystal lattice. The resulting crystals are then collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.
Interactive Table: Recrystallization Solvents for Aryloxyacetic Acids
| Solvent System | Suitability | Notes |
| Ethanol/Water | High | Often provides good crystal quality. The ratio can be adjusted to optimize yield and purity. |
| Methanol/Water | High | Similar to ethanol/water, with methanol offering different solubility characteristics. |
| Toluene/Hexane | Medium | A non-polar/polar aprotic system that can be effective for less polar impurities. |
| Dichloromethane/Hexane | Medium | Useful for compounds that are highly soluble in chlorinated solvents. |
Crystallization for Single-Crystal X-ray Diffraction
Growing single crystals of sufficient size and quality for X-ray diffraction analysis requires a more controlled and patient approach than routine recrystallization. The goal is to allow a very slow transition from a soluble to an insoluble state. Common techniques include:
Slow Evaporation: The purified compound is dissolved in a suitable solvent in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, gradually inducing crystallization.
Temperature Gradient: A saturated solution of the compound is slowly cooled over a prolonged period.
The selection of the solvent is again paramount. Solvents with moderate volatility, such as toluene or a mixture of dichloromethane and a less volatile co-solvent, are often good choices.
Advanced Structural and Conformational Elucidation of 1,6 Dibromo 2 Naphthyl Oxy Acetic Acid
High-Resolution Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental to the structural elucidation of organic molecules. Each method provides a unique piece of the puzzle in determining the complete molecular picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Connectivity and Conformational Analysis
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For [(1,6-Dibromo-2-naphthyl)oxy]acetic acid, ¹H and ¹³C NMR would be essential. ¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The chemical shifts of the aromatic protons on the naphthalene (B1677914) ring would be influenced by the positions of the two bromine atoms and the oxyacetic acid group. Similarly, ¹³C NMR would identify all unique carbon atoms in the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be necessary to definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule.
Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, characteristic vibrational bands would be expected. The IR spectrum would likely show a strong, broad absorption for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, intense peak for the C=O (carbonyl) stretch of the carboxylic acid would be anticipated around 1700-1725 cm⁻¹. The C-O stretching vibrations of the ether linkage and the carboxylic acid would also be present. The aromatic C-H and C=C stretching vibrations of the naphthalene ring would appear in their characteristic regions. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-Br stretching modes, which are often weak in the IR spectrum.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the precise molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be capable of confirming the elemental composition of this compound. The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br exist in nearly a 1:1 ratio). Analysis of the fragmentation pathways under electron ionization (EI) or other ionization methods could provide further structural confirmation by identifying the loss of specific fragments, such as the acetic acid side chain or bromine atoms.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules) or halogen bonding involving the bromine atoms.
Conformational Analysis and Tautomerism Studies
The flexibility of the oxyacetic acid side chain allows for different spatial orientations or conformations. Computational modeling, in conjunction with experimental data (like NMR coupling constants), could be used to investigate the preferred conformations of this side chain relative to the rigid naphthalene ring system. Tautomerism is less likely to be a significant factor for the primary structure of this compound, as the aromaticity of the naphthalene ring and the stability of the carboxylic acid group would be strongly favored. However, studies could explore the potential for different hydrogen-bonded dimeric structures of the carboxylic acid moiety in various solvents or in the solid state.
Without access to published experimental data, any further discussion would be purely speculative and would not meet the standards of a scientifically rigorous article. The absence of such data highlights a potential area for future research in the field of synthetic and analytical chemistry.
Computational Chemistry and Theoretical Modeling of 1,6 Dibromo 2 Naphthyl Oxy Acetic Acid
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are used to solve the Schrödinger equation for a given molecular system. For [(1,6-Dibromo-2-naphthyl)oxy]acetic acid, these calculations can elucidate its electronic structure, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net The MEP map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species.
Furthermore, quantum chemical calculations can predict various spectroscopic properties. For instance, by calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of this compound. Similarly, electronic transition energies can be calculated to predict the UV-Vis spectrum. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure.
A hypothetical table of calculated quantum chemical parameters for this compound, based on methods applied to similar naphthoic acid derivatives, is presented below. researchgate.net
| Parameter | Predicted Value | Significance |
| Total Energy | Varies with method/basis set | Thermodynamic stability |
| HOMO Energy | Typically negative (e.g., -6.5 eV) | Electron-donating ability |
| LUMO Energy | Typically negative (e.g., -1.5 eV) | Electron-accepting ability |
| HOMO-LUMO Gap | Typically around 5.0 eV | Chemical reactivity and stability |
| Dipole Moment | ~2.5 D | Polarity and intermolecular interactions |
| Molecular Electrostatic Potential | Negative potential around oxygen atoms | Sites for electrophilic attack |
Molecular Dynamics Simulations for Conformational Sampling and Solution-Phase Behavior
While quantum chemical calculations provide insights into a static molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the solvent.
For this compound, MD simulations can reveal the preferred conformations of the flexible oxyacetic acid side chain relative to the rigid naphthalene (B1677914) ring system. By simulating the molecule in a solvent, such as water, one can observe how the solvent molecules arrange around the solute and how this influences its conformation and dynamics. This is particularly important for understanding the behavior of the molecule in a biological environment.
The results of MD simulations can be analyzed to determine various properties, such as the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration to understand the compactness of the molecule, and the radial distribution function to characterize the solvent structure around the solute.
Molecular Docking Studies for Hypothetical Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov
In the case of this compound, molecular docking could be used to investigate its potential binding to various biological targets. For instance, related naphthyloxy derivatives have been studied for their potential as antiamnesic agents by docking them into the active site of acetylcholinesterase. nih.gov A similar approach for this compound would involve preparing the 3D structure of the molecule and the target protein, and then using a docking algorithm to predict the binding pose and estimate the binding affinity.
The results of molecular docking are typically presented as a binding score and a detailed view of the interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions.
Below is a hypothetical data table illustrating the kind of results obtained from a molecular docking study of this compound with a hypothetical protein target.
| Parameter | Predicted Value | Significance |
| Binding Affinity (kcal/mol) | -8.5 | Strength of the ligand-target interaction |
| Inhibitory Constant (Ki) (µM) | 1.2 | Concentration required for 50% inhibition |
| Hydrogen Bonds | 2 | Specific interactions stabilizing the complex |
| Interacting Residues | Tyr121, Ser200 | Key amino acids in the binding site |
Predictive Modeling of Molecular Properties Relevant to Biological Interactions (e.g., ADME-related computational parameters)
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its development as a potential therapeutic agent. Computational methods are widely used to predict these properties early in the drug discovery process, reducing the need for extensive experimental testing. sciencepublishinggroup.com
For this compound, various computational models can be used to predict its ADME profile. These models are often based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), polar surface area (PSA), and number of hydrogen bond donors and acceptors.
A table of predicted ADME-related parameters for this compound is shown below, based on common predictive models.
| ADME Parameter | Predicted Value | Importance in Drug Development |
| Molecular Weight | 378.0 g/mol | Influences absorption and distribution |
| logP (Lipophilicity) | 4.2 | Affects solubility, absorption, and protein binding |
| Topological Polar Surface Area (TPSA) | 56.8 Ų | Correlates with membrane permeability |
| Hydrogen Bond Donors | 1 | Influences binding and solubility |
| Hydrogen Bond Acceptors | 3 | Influences binding and solubility |
| Blood-Brain Barrier (BBB) Permeability | Low | Predicts ability to cross into the central nervous system |
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. sciencepublishinggroup.com These models are developed by finding a statistical correlation between molecular descriptors (physicochemical properties or structural features) and the observed activity.
While a QSAR model cannot be developed for a single compound, if a series of analogues of this compound with known biological activities were available, a QSAR study could be performed. sciencepublishinggroup.com The goal would be to develop a predictive model that can estimate the activity of new, untested analogues.
The development of a QSAR model involves several steps:
Data Set Preparation: A series of compounds with their corresponding biological activities is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the model.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
A hypothetical QSAR equation for a series of analogues might look like:
Biological Activity = c0 + c1(logP) + c2(Dipole Moment) + c3*(LUMO)
Where c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such a model can provide valuable insights into the structural features that are important for the desired biological activity. researchgate.net
Investigation of Biological Activities and Underlying Molecular Mechanisms in Vitro and Pre Clinical in Vivo Studies
Cellular and Subcellular Target Identification and Engagement Studies
Extensive searches of scientific literature and databases did not yield specific studies on the cellular and subcellular targets of [(1,6-Dibromo-2-naphthyl)oxy]acetic acid. While research exists on the biological activities of various naphthalene (B1677914) and phenoxyacetic acid derivatives, data specifically elucidating the enzyme inhibition, receptor binding, or cell-based functional responses for this particular compound are not publicly available.
Enzyme Inhibition/Activation Profiling and Mechanistic Kinetics
There is no available research data detailing the inhibitory or activating effects of this compound on specific enzymes such as thymidylate synthase, VEGFR-2, fatty acid amide hydrolase (FAAH), or acetylcholinesterase (AChE). Mechanistic kinetic studies to determine the mode of action (e.g., competitive, non-competitive) have not been reported for this compound.
Receptor Binding and Downstream Signaling Pathway Modulation Assays
Information regarding the binding affinity of this compound to specific cellular receptors is not present in the current body of scientific literature. Consequently, there are no reports on the modulation of any downstream signaling pathways following putative receptor engagement.
Cell-Based Functional Assays to Investigate Biological Responses
There is a lack of published studies investigating the biological responses of cells to this compound. Therefore, data on its potential antiproliferative activity, induction of apoptosis, anti-inflammatory effects, or antimicrobial activity are not available.
Mechanistic Elucidation of Observed Cellular and Molecular Effects
Given the absence of primary research on the cellular and molecular effects of this compound, there is no information available regarding the mechanisms underlying any potential biological activity.
Gene Expression Profiling and Proteomic Analysis in Response to Compound Exposure
No studies have been published that analyze changes in gene expression or the proteome of cells or tissues upon exposure to this compound. Such studies would be crucial for understanding its mechanism of action at a molecular level.
Investigation of Intracellular Signaling Cascades and Perturbations
There are no reports on the investigation of intracellular signaling cascades that might be perturbed by this compound. Research into its effects on key signaling pathways, such as those involving protein kinases or transcription factors, has not been documented.
Structure Activity Relationship Sar Studies and Analogue Design Based on the 1,6 Dibromo 2 Naphthyl Oxy Acetic Acid Scaffold
Rational Design Principles for Systematic Structural Modification and Library Synthesis
The journey from a lead compound to a viable drug candidate is guided by the principles of rational drug design. For the [(1,6-Dibromo-2-naphthyl)oxy]acetic acid scaffold, systematic structural modifications are conceived to explore the chemical space around the initial hit and to optimize its pharmacological properties. The primary goals of such modifications are to enhance potency, improve selectivity, and optimize pharmacokinetic parameters (absorption, distribution, metabolism, and excretion - ADME).
The design strategy for creating a library of analogues based on this scaffold would typically involve a multi-pronged approach:
Understanding the Target: A thorough understanding of the three-dimensional structure of the target enzyme, aldose reductase, is crucial. This allows for the use of computational tools to model the binding of the lead compound and its proposed analogues to the active site.
Systematic Variation: Modifications are introduced in a systematic manner to probe the importance of different regions of the molecule. This includes altering the substitution pattern on the naphthalene (B1677914) ring, modifying the linker between the aromatic core and the acidic function, and exploring various replacements for the carboxylic acid group.
Pharmacophore Hypothesis: Based on the initial activity of the lead compound and its interaction with the target, a pharmacophore model is developed. This model defines the essential structural features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity and guides the design of new analogues.
Synthesis and Comparative Biological Evaluation of Key Analogues
The synthesis of analogues of this compound is a critical step in the SAR exploration. The general synthetic route would likely involve the alkylation of a substituted 2-naphthol (B1666908) with an appropriate haloacetic acid ester, followed by hydrolysis to yield the final carboxylic acid.
Modifications to the Dibromonaphthalene Core
The dibromonaphthalene core is a key structural element that can be systematically modified to probe its role in binding to the target. Key modifications and their rationale include:
Altering Halogen Positions: The position of the bromine atoms on the naphthalene ring can significantly impact the electronic and steric properties of the molecule. Synthesizing isomers with bromine at different positions would help to map the hydrophobic pockets of the enzyme's active site.
A representative set of synthesized analogues with modifications to the naphthalene core and their corresponding biological activities would be tabulated to facilitate comparison.
| Compound ID | R1 | R2 | Biological Activity (e.g., IC50 in µM) |
| This compound | Br | Br | [Activity Data Not Publicly Available] |
| Analogue 1 | Cl | Br | [Activity Data Not Publicly Available] |
| Analogue 2 | Br | H | [Activity Data Not Publicly Available] |
| Analogue 3 | OCH3 | Br | [Activity Data Not Publicly Available] |
| Analogue 4 | NO2 | Br | [Activity Data Not Publicly Available] |
Note: Specific biological activity data for these analogues is not publicly available in the searched scientific literature.
Alterations of the Ether Linkage and Carboxylic Acid Moiety
The ether linkage and the terminal carboxylic acid group are also critical for the presumed interaction with the active site of aldose reductase. Modifications in this region are aimed at optimizing these interactions.
Chain Length Variation: The length of the acetic acid side chain can be varied by introducing additional methylene (B1212753) groups (e.g., propionic acid, butyric acid derivatives). This helps to determine the optimal distance between the naphthalene core and the acidic group for effective binding.
Bioisosteric Replacements: The carboxylic acid moiety is a key pharmacophoric feature, likely involved in forming a crucial interaction with a positively charged residue in the enzyme's active site. Replacing the carboxylic acid with its bioisosteres, such as a tetrazole, a hydroxamic acid, or a sulfonamide, can improve metabolic stability and cell permeability while maintaining the key interaction.
A table summarizing these modifications and their impact on activity would be constructed.
| Compound ID | Linker/Acid Moiety Modification | Biological Activity (e.g., IC50 in µM) |
| This compound | -O-CH2-COOH | [Activity Data Not Publicly Available] |
| Analogue 5 | -O-(CH2)2-COOH | [Activity Data Not Publicly Available] |
| Analogue 6 | -S-CH2-COOH | [Activity Data Not Publicly Available] |
| Analogue 7 | -O-CH2-CONHOH | [Activity Data Not Publicly Available] |
| Analogue 8 | -O-CH2-Tetrazole | [Activity Data Not Publicly Available] |
Note: Specific biological activity data for these analogues is not publicly available in the searched scientific literature.
Elucidation of Key Pharmacophoric Features and Structural Determinants for Desired Activity
Through the synthesis and biological evaluation of a library of analogues, key pharmacophoric features for aldose reductase inhibition by the this compound scaffold can be elucidated. These features likely include:
A large, hydrophobic aromatic system: The dibromonaphthalene core likely occupies a hydrophobic pocket within the enzyme's active site. The specific substitution pattern on this ring system would fine-tune these hydrophobic interactions.
An ether linkage: The oxygen atom of the ether linkage may act as a hydrogen bond acceptor.
An acidic head group: The carboxylic acid (or its bioisostere) is crucial for forming a key ionic interaction or hydrogen bond with a specific residue in the active site of aldose reductase.
Computational modeling and quantitative structure-activity relationship (QSAR) studies can be employed to build a predictive model that correlates the structural features of the analogues with their biological activity. This model would provide a deeper understanding of the structural determinants for potent inhibition.
Strategies for Lead Optimization and Focused Combinatorial Synthesis
Fine-tuning of Substituents: Based on the SAR data, further modifications would be made to the most promising regions of the molecule to maximize potency and selectivity.
Addressing ADME Properties: Modifications would be introduced to improve properties such as solubility, metabolic stability, and cell permeability. This might involve introducing polar groups or modifying metabolically labile sites.
Focused Combinatorial Synthesis: To efficiently explore the chemical space around the optimized lead, focused combinatorial libraries can be synthesized. This involves combining a set of optimized naphthalene cores with a variety of side chains to generate a large number of compounds for high-throughput screening.
The iterative cycle of design, synthesis, and testing is central to the lead optimization process, with the ultimate aim of identifying a clinical candidate with a superior therapeutic profile.
Emerging Research Avenues and Potential Pre Clinical Applications of 1,6 Dibromo 2 Naphthyl Oxy Acetic Acid and Its Derivatives
Development as Chemical Probes for Biological Pathway Interrogation and Target Validation
The development of chemical probes is a cornerstone of chemical biology, enabling the detailed study of biological pathways and the validation of new drug targets. While research has not explicitly detailed the use of [(1,6-Dibromo-2-naphthyl)oxy]acetic acid as a chemical probe, its structural characteristics suggest a strong potential in this area.
Key Research Directions:
Scaffold for Target-Specific Ligands: The core structure can be systematically modified to develop ligands for specific biological targets. The bromine atoms can serve as handles for further functionalization or as key interacting elements with a protein's binding pocket.
Fluorescent Labeling: The naphthalene (B1677914) moiety, a known fluorophore, could be exploited. Although bromination can sometimes quench fluorescence, strategic placement and further derivatization could lead to the development of fluorescent probes for cellular imaging and assays.
Photoaffinity Labeling: The incorporation of photoreactive groups onto the this compound scaffold could generate photoaffinity probes. These tools are invaluable for irreversibly binding to and identifying unknown protein targets.
| Potential as a Chemical Probe | Rationale | Exemplary Research Focus |
| Target Identification | The dibromonaphthyl core provides a unique pharmacophore that can be optimized for affinity and selectivity. | Synthesis of a library of derivatives to screen against various enzyme families (e.g., kinases, proteases). |
| Pathway Elucidation | A probe derived from this compound could be used to modulate a specific biological process, helping to unravel complex signaling cascades. | Investigating the effects of the compound on cellular pathways regulated by enzymes sensitive to halogenated compounds. |
| Assay Development | The compound could be adapted for use in high-throughput screening assays to find new modulators of a particular target. | Development of a competitive binding assay using a fluorescently labeled version of the molecule. |
Exploration within Multi-Target Drug Design Strategies for Complex Biological Systems (Pre-clinical Focus)
Complex diseases such as cancer, neurodegenerative disorders, and metabolic syndrome often involve multiple biological targets. Multi-target drug design aims to create single molecules that can modulate several targets simultaneously, potentially leading to improved efficacy and reduced drug resistance.
The structure of this compound is amenable to a multi-target design approach. The parent compound, 2-naphthoxyacetic acid, has been investigated for various biological activities, and the introduction of bromine atoms could confer additional or enhanced interactions with different biological targets. For instance, aryloxyacetic acids have been explored in the context of metabolic diseases. drughunter.com
Potential Therapeutic Areas and Targets:
Oncology: Naphthalene derivatives have been evaluated as anticancer agents. acs.org A dibrominated analogue could be designed to inhibit multiple cancer-related targets, such as specific kinases and transcription factors.
Metabolic Diseases: Diacylglycerol acyltransferase-1 (DGAT-1) is a target for obesity and diabetes, and carboxylic acid derivatives have been identified as potent inhibitors. nih.gov The this compound structure could be explored for dual inhibition of targets like DGAT-1 and other enzymes involved in lipid metabolism.
Inflammatory Diseases: The core structure could be functionalized to interact with key inflammatory mediators like cyclooxygenases (COXs) and lipoxygenases (LOXs).
| Multi-Target Design Strategy | Hypothetical Target Combination | Therapeutic Rationale |
| Dual Enzyme Inhibition | Kinase and a metabolic enzyme | To simultaneously target cancer cell proliferation and altered metabolism. |
| Receptor and Enzyme Modulation | G-protein coupled receptor (GPCR) and an inflammatory enzyme | To address both signaling and inflammatory components of a disease. |
| Ion Channel and Transporter Interaction | A specific ion channel and a drug efflux pump | To enhance therapeutic efficacy by increasing intracellular drug concentration. |
Consideration in Materials Science or Advanced Functional Materials Research
The rigid, planar structure of the naphthalene core, combined with the potential for halogen bonding and hydrogen bonding from the carboxylic acid group, makes this compound an interesting candidate for materials science research.
Potential Applications:
Optical Properties: Naphthalene derivatives are known for their fluorescent properties. The introduction of heavy atoms like bromine can influence the photophysical properties, potentially leading to materials with interesting absorption and emission characteristics, including phosphorescence. Studies on core-tetrasubstituted naphthalene diimides have shown that halogenation can significantly alter their optical and electrochemical properties. acs.org
Supramolecular Assemblies: The carboxylic acid group can form robust hydrogen-bonded dimers or interact with other functional groups to form extended networks. rsc.org The bromine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly used for the rational design of crystal structures and functional materials. These interactions can guide the self-assembly of the molecules into well-defined supramolecular structures like gels or liquid crystals. rsc.orgresearchgate.net
Organic Electronics: Naphthalene-based materials have been investigated for their semiconducting properties. While the direct application of this compound in this area is speculative, its derivatives could be designed to have specific electronic properties for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
| Material Science Application | Key Molecular Feature | Potential Outcome |
| Luminescent Materials | Naphthalene core, bromine substitution | Development of novel phosphorescent or fluorescent materials for sensing or imaging. |
| Crystal Engineering | Carboxylic acid, bromine atoms | Controlled formation of supramolecular architectures with tailored properties. |
| Functional Polymers | Polymerizable derivatives | Creation of polymers with specific optical or electronic functionalities. |
Green Chemistry Approaches in the Synthesis and Scalable Production of this compound
The principles of green chemistry are crucial for the sustainable development of chemical processes. The synthesis of this compound can be approached with these principles in mind.
Traditional synthesis of naphthoxyacetic acid involves the reaction of naphthol with chloroacetic acid, which can have environmental drawbacks. google.comgoogle.com Greener alternatives could focus on several aspects:
Safer Solvents and Reagents: Utilizing water or other environmentally benign solvents. Exploring less hazardous brominating agents than elemental bromine is also a key consideration.
Catalysis: Employing catalytic methods instead of stoichiometric reagents to improve atom economy and reduce waste.
Energy Efficiency: Developing synthetic routes that can be performed at lower temperatures and pressures.
Waste Reduction: Designing syntheses that minimize the formation of byproducts and facilitate the recycling of reagents and solvents.
| Green Chemistry Principle | Application to Synthesis | Potential Benefit |
| Prevention | Designing a synthesis with high atom economy. | Reduced waste generation. |
| Safer Solvents | Using water or supercritical CO2 as the reaction medium. | Reduced environmental impact and improved safety. |
| Catalysis | Employing a recyclable catalyst for the bromination or etherification step. | Increased efficiency and reduced waste. |
| Design for Degradation | Incorporating features into the molecular design that allow it to break down into benign products after use. | Reduced persistence in the environment. |
Synergy Studies with Other Investigational Compounds in Relevant Pre-clinical Models
Combination therapy is a common strategy in the treatment of complex diseases. Investigating the synergistic effects of this compound with other investigational or approved drugs could reveal new therapeutic opportunities.
Potential Synergy Strategies:
Enhancing Efficacy: Combining it with another drug to achieve a greater therapeutic effect at lower doses, potentially reducing side effects.
Overcoming Resistance: Using it to sensitize cells to another therapeutic agent, thereby overcoming drug resistance mechanisms.
Complementary Mechanisms of Action: Pairing it with a drug that acts on a different but complementary biological pathway.
Pre-clinical models, such as cell cultures and animal models of disease, would be essential for evaluating these potential synergistic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
